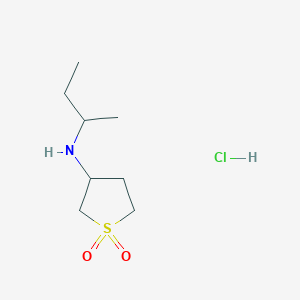

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Description

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a sulfone-containing organic compound characterized by a tetrahydrothiophene ring (fully saturated five-membered sulfur heterocycle) with a 1,1-dioxide functional group. The amine at position 3 is substituted with a sec-butyl group (-CH(CH2CH3)2), and the molecule exists as a hydrochloride salt to enhance solubility.

Properties

IUPAC Name |

N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFBNUFUMAENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCS(=O)(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:

Formation of Tetrahydrothiophene: The starting material, tetrahydrothiophene, is prepared through the hydrogenation of thiophene.

Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The amine group is introduced through a nucleophilic substitution reaction, where the alkylated tetrahydrothiophene reacts with ammonia or an amine derivative.

Oxidation: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride serves as a building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation to form sulfoxides or sulfones.

- Reduction to revert to corresponding sulfides.

- Substitution reactions , leading to derivatives with diverse functionalities.

Table 1: Reaction Types and Products

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Corresponding sulfides | Lithium aluminum hydride, sodium borohydride |

| Substitution | Alkylated/acylated derivatives | Alkyl halides, acyl chlorides |

Biology

Research indicates potential biological activity of the compound through interactions with biological molecules:

- The amine group facilitates hydrogen bonding , enhancing binding affinity to proteins.

- The sulfur dioxide moiety may engage in redox reactions , influencing enzyme activities and receptor modulation.

Case Study: Biological Interactions

Studies have shown that compounds similar to N-(sec-Butyl)tetrahydrothiophen-3-amine can inhibit specific enzymes, leading to therapeutic effects in conditions like neurodegeneration. Ongoing research is exploring its efficacy as a precursor for drug development targeting neuronal nitric oxide synthase (nNOS), which is critical for preventing brain injury .

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug formulation. Its unique structure allows it to act as a precursor for various pharmaceuticals:

- Potential applications include developing inhibitors for specific enzymes involved in disease pathways.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurology | Inhibitors for nNOS |

| Oncology | Antitumor agents |

| Infectious Diseases | Antimicrobial formulations |

Industry

In industrial applications, N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to be employed in creating surfactants and other chemical additives used across various sectors.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfur dioxide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Structural Differences

- Substituent Effects: The sec-butyl group in the target compound introduces moderate hydrophobicity and steric bulk, which may enhance membrane permeability compared to the primary amine (-NH2) in ’s compound .

- Ring Saturation :

Physicochemical Properties

- Solubility :

- Molecular Weight :

Research Findings and Implications

- Synthetic Utility : The primary amine () serves as a versatile building block, while the sec-butyl and benzyl derivatives represent advanced intermediates or final products .

- Biological Hypotheses :

- Contradictions/Uncertainties: Discrepancies in molecular weight calculations for ’s compound (PubChem CID 2795201 reports 197.66 g/mol vs.

Biological Activity

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a compound that has garnered interest due to its potential biological activities. This compound belongs to a class of chemicals known as thiadiazinanes, which are recognized for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(sec-butyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Molecular Formula: C₈H₁₇ClN₂O₂S

Molecular Weight: 206.75 g/mol

Physical Form: Solid

Purity: 95%

The compound's structure includes a tetrahydrothiophene ring, which is crucial for its biological activity. The presence of the sulfonamide group (1,1-dioxide) enhances its interaction with biological targets.

The biological activity of N-(sec-butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are critical in various physiological processes.

In Vitro Studies

-

Antiviral Activity:

Research indicates that compounds similar to N-(sec-butyl)tetrahydrothiophen-3-amine have shown antiviral properties against coronaviruses. For instance, a related compound demonstrated effective inhibition of SARS-CoV-2 main protease with a Ki value of 7.93 nM and an EC50 of 909 nM in Vero E6 cells . -

Cytotoxicity:

In various cytotoxicity assays, compounds in the same family have shown low toxicity profiles, making them suitable candidates for further development in therapeutic applications. For example, compounds were tested up to concentrations of 3 µM without significant cytotoxic effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Although specific data on N-(sec-butyl)tetrahydrothiophen-3-amine is limited, analogs have shown promising oral bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

| Compound Name | Ki (nM) | EC50 (nM) | Toxicity Level |

|---|---|---|---|

| N-(sec-Butyl)tetrahydrothiophen | Unknown | Unknown | Low |

| PF-07321332 (SARS-CoV-2 Inhibitor) | 3.11 | 74.5 | Non-toxic |

| Methanesulfonamide (related compound) | 7.93 | 909 | Low |

Synthesis Pathways

The synthesis of N-(sec-butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride can be achieved through several methods involving the reaction of β-aminoethane sulfonamides with various reagents such as dichloromethane and formaldehyde under specific catalytic conditions .

Q & A

Q. What are the established synthetic routes for N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiophene derivatives and sec-butylamine. A common approach involves reacting tetrahydrothiophen-3-amine 1,1-dioxide with sec-butyl halides or activated intermediates under anhydrous conditions. For example, THF or DMF solvents with bases like DIEA (N,N-diisopropylethylamine) at elevated temperatures (e.g., 75°C) promote efficient coupling . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties .

Q. How is the structural identity of this compound validated in academic research?

- X-ray crystallography : Single-crystal diffraction using SHELXL (SHELX suite) resolves the 3D structure, confirming stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

- Spectroscopic methods :

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility (~50–100 mg/mL in water at 25°C). In organic solvents, it dissolves moderately in DMSO, methanol, or ethanol but poorly in apolar solvents (e.g., hexane). Stability studies (TGA/DSC) indicate decomposition above 200°C. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .

Q. What safety protocols are critical when handling this compound?

- Use spark-proof tools and grounded equipment to avoid static discharge during transfers .

- Work in fume hoods with PPE (gloves, lab coat, goggles) to mitigate inhalation/contact risks.

- Store in flame-resistant cabinets away from oxidizers (e.g., peroxides) due to sulfur-containing moieties .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism (different crystal packing) or dynamic equilibria in solution (e.g., protonation states). Cross-validate by:

- Performing variable-temperature NMR to detect conformational changes.

- Comparing computational models (DFT-optimized geometries) with experimental crystallographic data .

- Using PXRD to rule out polymorphic impurities .

Q. What methodological challenges arise in designing biological assays for this compound, and how are they resolved?

- Solubility limitations : For in vitro assays, use buffered saline (PBS) with ≤5% DMSO. For in vivo studies, employ co-solvents like cyclodextrins to enhance bioavailability .

- Stability in biological matrices : Conduct LC-MS/MS stability tests in plasma/serum to identify degradation products. Adjust incubation times or use protease inhibitors as needed .

- Target specificity : Validate interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to distinguish binding artifacts .

Q. How can computational modeling predict the reactivity of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride in novel reactions?

- DFT calculations : Simulate transition states for nucleophilic attacks (e.g., at the sulfur or amine groups) using Gaussian or ORCA software.

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by docking the compound into active sites (AutoDock Vina) .

- MD simulations : Assess solvation effects and conformational flexibility in aqueous vs. lipid environments (GROMACS) .

Q. What strategies resolve low reproducibility in synthesizing enantiomerically pure forms of this compound?

- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak®) for enantiomer separation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.